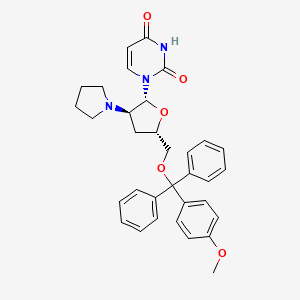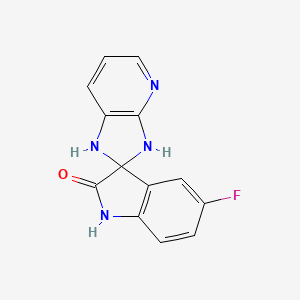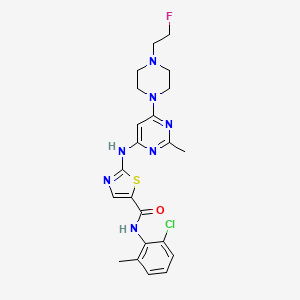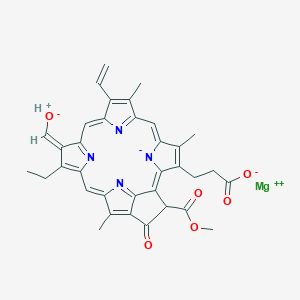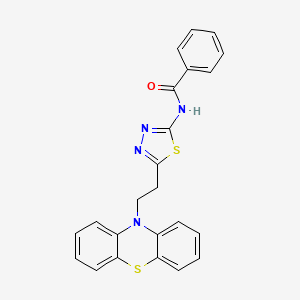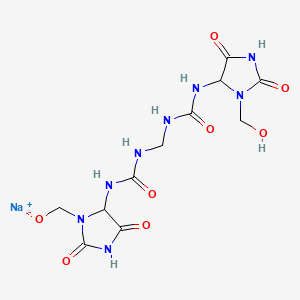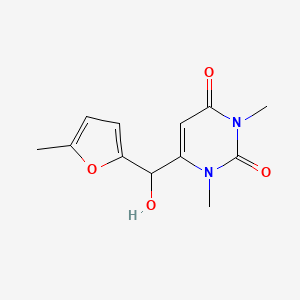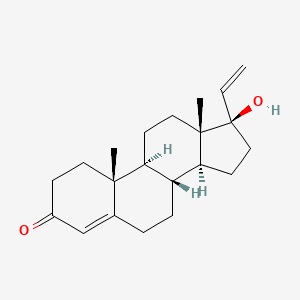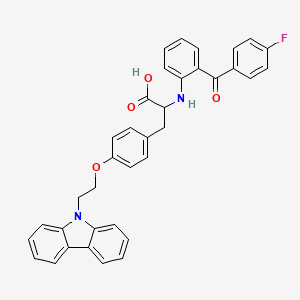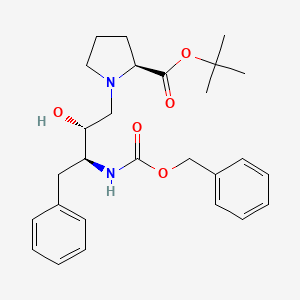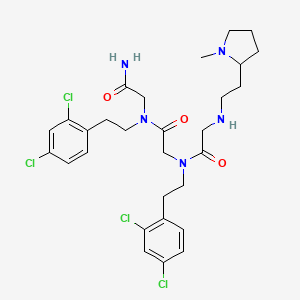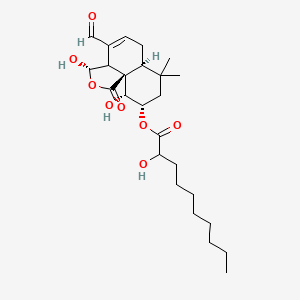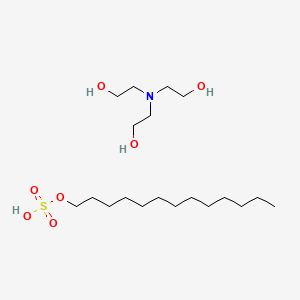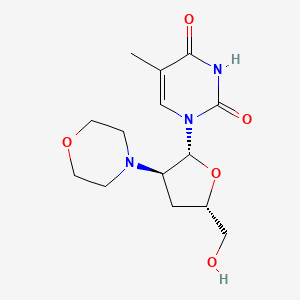
Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Morpholino-3’-deoxythymidine is a chemically modified nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with a morpholine ring replacing the 2’-hydroxyl group. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-3’-deoxythymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Morpholine Introduction: The 2’-hydroxyl group of thymidine is replaced with a morpholine ring through a series of chemical reactions. This often involves the use of protecting groups to ensure selective reactions at the desired positions.
Industrial Production Methods: Industrial production of 2’-Morpholino-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Morpholino-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The morpholine ring can participate in substitution reactions, where other functional groups replace the morpholine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2’-Morpholino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides.
Biology: The compound is employed in studies involving DNA replication and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic tools and as a reagent in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 2’-Morpholino-3’-deoxythymidine involves its incorporation into DNA. The morpholine ring modification allows it to evade certain cellular enzymes, making it a potent inhibitor of DNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can selectively target rapidly dividing cells.
Molecular Targets and Pathways:
DNA Polymerase: The compound inhibits DNA polymerase, preventing DNA replication.
Thymidylate Synthase: It can also inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
Comparación Con Compuestos Similares
2’-Morpholino-3’-deoxythymidine is unique due to its morpholine ring modification. Similar compounds include:
2’-Deoxythymidine: The natural nucleoside without the morpholine modification.
2’-Fluoro-3’-deoxythymidine: A fluorinated analog with different properties.
3’-Azido-3’-deoxythymidine: An azido analog used in antiviral therapies.
Uniqueness: The morpholine ring in 2’-Morpholino-3’-deoxythymidine provides enhanced stability and selectivity, making it a valuable tool in research and therapeutic applications.
Propiedades
Número CAS |
134935-08-3 |
|---|---|
Fórmula molecular |
C14H21N3O5 |
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)22-13)16-2-4-21-5-3-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |
Clave InChI |
GXAYXOGZJSUNEH-DMDPSCGWSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCOCC3 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


